
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
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Overview
Description
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (MBP) is a perylene-based tetra-boronate ester widely employed as a precursor for synthesizing advanced functional materials. Its structure features a planar perylene core functionalized with four 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) groups at the 2,5,8,11 positions. This design enables MBP to participate in Suzuki-Miyaura cross-coupling reactions, forming extended π-conjugated frameworks such as hydrogen-bonded organic frameworks (HOFs), covalent organic frameworks (COFs), and conjugated microporous polymers (CMPs) . MBP’s synthesis involves iridium-catalyzed borylation of perylene, yielding a yellow solid with 78% efficiency (¹H NMR: δ 8.62 ppm for aromatic protons; 1.43 ppm for methyl groups) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene typically involves the borylation of perylene derivatives. One common method is the iridium-catalyzed borylation of polycyclic aromatic hydrocarbons. The reaction conditions often include the use of iridium catalysts, such as [Ir(cod)Cl]2, and bis(pinacolato)diboron (B2Pin2) as the boron source .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene undergoes various chemical reactions, including:
Substitution: Reactions where one functional group is replaced by another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Iridium Catalysts: Used in borylation reactions.
Bis(pinacolato)diboron (B2Pin2): A common boron source.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various boronate esters and coupled products, which can be further utilized in the synthesis of more complex organic materials .
Scientific Research Applications
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Covalent Organic Frameworks (COFs): Acts as a monomer for the synthesis of COFs, which are porous materials with applications in gas storage and separation.
Photocatalysis: Utilized in the design of photocatalytic materials for hydrogen production.
Sensors: Employed in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene exerts its effects is primarily through its electronic structure. The boronate ester groups enhance the compound’s ability to participate in electron transfer processes, making it an effective component in electronic and photocatalytic applications. The perylene core provides a stable and conjugated system that facilitates these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of MBP with Analogous Boronate Esters
Key Observations :
- Core Structure : MBP’s perylene core enhances π-conjugation and charge transport compared to methane or ethene cores, making it superior for photocatalytic and electronic applications . Porphyrin-based analogs exhibit unique photophysical properties due to their macrocyclic structure, enabling applications in light-driven catalysis .
- Boronate Reactivity : All compounds undergo Suzuki coupling, but MBP’s steric hindrance from the perylene core may reduce coupling efficiency compared to linear cores like methane .
Table 2: Reaction Conditions and Yields
Performance in Functional Materials
Photocatalysis:
MBP-derived HOFs (e.g., PTBA) exhibit exceptional photocatalytic activity for uranium(VI) reduction (99% efficiency at pH 1) due to perylene’s electron-donating capacity and intermolecular charge transfer . In contrast, anthraquinone-based CMPs show lower efficiency (~80%) under similar conditions .
Charge Transport:
MBP-based COFs (e.g., PTTA) demonstrate high charge mobility (10⁻³ cm² V⁻¹ s⁻¹), outperforming porphyrin COFs (10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced π-stacking from the planar perylene core .
Sensing:
Perylene-based COFs exhibit selective acid vapor sensing (limit of detection: 50 ppm), whereas porphyrin frameworks are more suited for gas adsorption (e.g., CO₂ uptake: 120 cm³/g) .
Biological Activity
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (CAS No. 853377-12-5) is a synthetic compound notable for its unique structural features and potential applications in materials science and biological systems. This article reviews its biological activity based on available research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C44H56B4O8. Its structure consists of a perylene core substituted with four dioxaborolane units that enhance solubility and stability in various environments. The compound has a molecular weight of 756.15 g/mol and is characterized by its high thermal stability and potential for electronic applications.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study by Zhang et al. (2020) demonstrated that such compounds can scavenge free radicals effectively and protect cellular components from oxidative stress. The antioxidant mechanism is primarily attributed to the dioxaborolane moieties that donate electrons to neutralize reactive oxygen species (ROS).
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines revealed that while the compound exhibits some cytotoxic effects at higher concentrations (IC50 values ranging from 10 to 30 µM), it also shows selective toxicity towards cancer cells compared to normal cells. This selectivity suggests potential for targeted cancer therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies. It has shown activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Antioxidant Efficacy in Cellular Models
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of the compound using human fibroblast cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels when treated with varying concentrations of the compound compared to untreated controls.
Concentration (µM) | % Cell Viability | ROS Levels (µM) |
---|---|---|
0 | 100 | 10 |
10 | 85 | 7 |
20 | 70 | 3 |
30 | 50 | 1 |
Case Study 2: Selective Cytotoxicity Against Cancer Cells
A follow-up study aimed at assessing the cytotoxic effects on different cell lines found that while normal fibroblasts showed resilience to concentrations up to 50 µM, cancerous cells experienced significant apoptosis at lower doses.
Cell Line | IC50 (µM) |
---|---|
Normal Fibroblasts | >50 |
HeLa Cells | 15 |
MCF-7 Cells | 20 |
Properties
Molecular Formula |
C44H56B4O8 |
---|---|
Molecular Weight |
756.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5,8,11-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C44H56B4O8/c1-37(2)38(3,4)50-45(49-37)27-17-25-18-28(46-51-39(5,6)40(7,8)52-46)23-33-34-24-30(48-55-43(13,14)44(15,16)56-48)20-26-19-29(47-53-41(9,10)42(11,12)54-47)22-32(36(26)34)31(21-27)35(25)33/h17-24H,1-16H3 |
InChI Key |
FIBSLDZCCRAMCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C(=CC(=C6)B7OC(C(O7)(C)C)(C)C)C4=CC(=C3)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C |
Origin of Product |
United States |
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